molecular formula C19H24N4O2 B2495097 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone CAS No. 2309557-22-8

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone

Cat. No. B2495097
CAS RN: 2309557-22-8
M. Wt: 340.427
InChI Key: VHPPECAPMMBEBM-UHFFFAOYSA-N
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Description

The compound of interest involves complex structures including the azabicyclo[3.2.1]octane moiety and pyrazolyl and isopropoxypyridinyl groups. Compounds with such structures are typically explored for their potential in medicinal chemistry due to their unique chemical and biological properties.

Synthesis Analysis

The synthesis of highly functionalized azabicyclo[3.2.1]octane moieties can be achieved through the cycloaddition of 3-hydroxy-4-pyrones to electron-deficient alkenes, a method that might be adaptable for synthesizing the core structure of the compound (Rumbo et al., 1996).

Molecular Structure Analysis

The structure of related pyrazolyl methanone compounds has been characterized by various spectroscopic techniques including NMR, MS, and IR, providing a foundation for the structural analysis of complex molecules (Cao et al., 2010).

Chemical Reactions and Properties

The reactivity of pyrazolyl methanone derivatives often involves nucleophilic attacks and cycloaddition reactions, which could be relevant for further functionalization of the compound (Sangepu et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of related compounds are typically determined through crystallization and spectroscopic methods, providing insights into the handling and application of these molecules (Cao et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, can be inferred from detailed spectroscopic (NMR, IR) and computational studies. For example, studies on pyrazolyl methanone derivatives reveal insights into their electronic structure and potential reactivity patterns (Dhonnar et al., 2021).

properties

IUPAC Name

(6-propan-2-yloxypyridin-3-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13(2)25-18-7-4-14(12-20-18)19(24)23-15-5-6-16(23)11-17(10-15)22-9-3-8-21-22/h3-4,7-9,12-13,15-17H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPPECAPMMBEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone

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